Nivalenol 13C15

Descripción general

Descripción

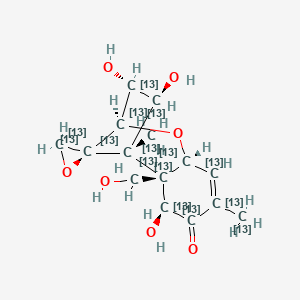

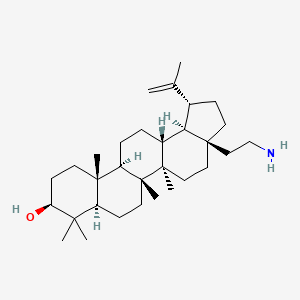

Nivalenol 13C15 is an isotopically labeled version of Nivalenol . Nivalenol is a trichothecene mycotoxin produced by Fusarium, a type of fungi . It is used as an internal standard for the quantification of nivalenol by GC or LC-MS . It has been found to be lethal to mice and can induce apoptosis in thymic, splenic, and Peyer’s patch cells .

Molecular Structure Analysis

The molecular formula of Nivalenol 13C15 is [13C]15H20O7 . It has a molecular weight of 327.2 .Physical And Chemical Properties Analysis

Nivalenol 13C15 has a molecular weight of 327.2 . It is soluble in acetonitrile .Aplicaciones Científicas De Investigación

Caspase Activation and Apoptosis Induction

Nivalenol-13C15 has been studied for its impact on cell death mechanisms. It induces apoptosis through caspase-dependent pathways and the intrinsic apoptotic pathway. This property makes it relevant for research related to cell survival, programmed cell death, and potential therapeutic interventions .

Immunomodulation and Immune System Effects

Researchers have explored Nivalenol-13C15’s influence on the immune system. It can cause emesis , growth retardation , and reproductive disorders . Additionally, it exhibits hematotoxic/myelotoxic effects . Understanding its immunomodulatory properties can aid in developing strategies to modulate immune responses .

Food Safety and Mycotoxin Contamination

As a trichothecene mycotoxin, Nivalenol-13C15 is relevant to food safety. It is found in agricultural products contaminated by Fusarium species. Investigating its presence, toxicity, and potential mitigation strategies is crucial for ensuring food quality and safety .

Toxicity Studies and Risk Assessment

Nivalenol-13C15’s lethal dose (LD50) in mice is approximately 6.9 mg/kg . Researchers have explored its toxic effects on various organs, including the thymus, spleen, and Peyer’s patches. These studies contribute to risk assessment and regulatory guidelines .

Biomarker Development

Given its impact on cell death pathways, Nivalenol-13C15 could serve as a potential biomarker for apoptosis-related diseases. Investigating its presence in biological samples and correlating it with clinical outcomes may lead to diagnostic or prognostic applications .

Metabolism and Pharmacokinetics

Understanding the metabolism and pharmacokinetics of Nivalenol-13C15 is essential. Researchers can use it as an internal standard for quantification in analytical methods (e.g., GC- or LC-MS). Detailed studies can inform drug development and safety assessments .

Mecanismo De Acción

Target of Action

Nivalenol 13C15, also known as Nivalenol-13C15, is a mycotoxin of the trichothecene group . It primarily targets the NF-κB pathway , which plays a crucial role in regulating the immune response to infection .

Mode of Action

Nivalenol 13C15 interacts with its targets and causes changes in several biological pathways . The most well-known and probably the most important of these is the NF-κB pathway . It also induces cell death through caspase-dependent mechanisms and via the intrinsic apoptotic pathway .

Biochemical Pathways

Nivalenol 13C15 affects the NF-κB pathway . This pathway is involved in cellular responses to stimuli such as stress, cytokines, free radicals, heavy metals, ultraviolet irradiation, and bacterial or viral antigens . Downstream effects of this interaction can lead to changes in immune response, inflammation, and cell survival .

Pharmacokinetics

It is known that the compound is frequently found in cereal and cereal-based goods , suggesting that it can be absorbed through dietary intake.

Result of Action

The action of Nivalenol 13C15 results in a range of effects at the molecular and cellular level. It has strong cytotoxicity , and can induce cell death through caspase-dependent mechanisms and via the intrinsic apoptotic pathway . It also affects the immune system, causes emesis, growth retardation, reproductive disorders, and has a haematotoxic/myelotoxic effect .

Action Environment

The action of Nivalenol 13C15 is influenced by environmental factors. It is produced by fungi of the Fusarium species, which are prevalent in the temperate regions of the northern hemisphere . These fungi invade and grow on crops, and may produce Nivalenol 13C15 under moist and cool conditions . The compound is frequently found in cereal and cereal-based goods , indicating that its action, efficacy, and stability can be influenced by factors such as crop cultivation practices and post-harvest handling and management .

Safety and Hazards

Propiedades

IUPAC Name |

(1'S,2S,2'R,3'S,7'R,9'R,10'R,11'S)-3',10',11'-trihydroxy-2'-(hydroxy(113C)methyl)-1',5'-di((113C)methyl)spiro[(2,3-13C2)oxirane-2,12'-8-oxatricyclo[7.2.1.02,7]dodec-5-ene]-4'-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O7/c1-6-3-7-14(4-16,11(20)8(6)17)13(2)10(19)9(18)12(22-7)15(13)5-21-15/h3,7,9-12,16,18-20H,4-5H2,1-2H3/t7-,9-,10-,11-,12-,13-,14-,15+/m1/s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1,13+1,14+1,15+1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKOTXHQERFPCBU-WFPUMLOVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2C(C(C1=O)O)(C3(C(C(C(C34CO4)O2)O)O)C)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH3][13C]1=[13CH][13C@@H]2[13C@]([13C@@H]([13C]1=O)O)([13C@]3([13C@@H]([13C@H]([13C@H]([13C@@]34[13CH2]O4)O2)O)O)[13CH3])[13CH2]O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Nivalenol 13C15 | |

CAS RN |

911392-40-0 | |

| Record name | 911392-40-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-heptyl-2-[(1R,6R)-3-methyl-6-(1-methylethenyl)-2-cyclohexen-1-yl]-1,3-benzenediol](/img/structure/B3025717.png)

![4-[(1-methyl-1H-pyrrol-2-yl)carbonyl]-N-[4-[4-(4-morpholinylcarbonyl)-1-piperidinyl]phenyl]-1-piperazinecarboxamide, monohydrate](/img/structure/B3025719.png)

![2,5-dihydro-5-(5-hydroxypentyl)-2-(1-methyl-1-phenylethyl)-1H-pyrido[4,3-b]indol-1-one](/img/structure/B3025723.png)

![1'H-lupa-2,20(29)-dieno[3,2-b]indol-28-ol, acetate ester](/img/structure/B3025726.png)

![N-(28-oxo-1'H-lupa-2,20(29)-dieno[3,2-b]indol-28-yl)-glycine](/img/structure/B3025731.png)

![1'H-Lupa-2,20(29)-dieno[3,2-b]indol-28-oic acid](/img/structure/B3025732.png)